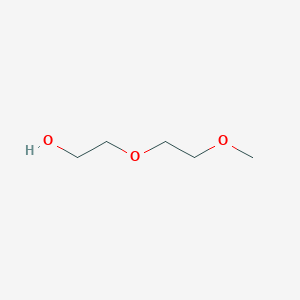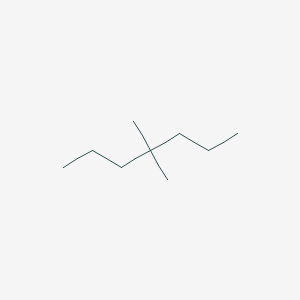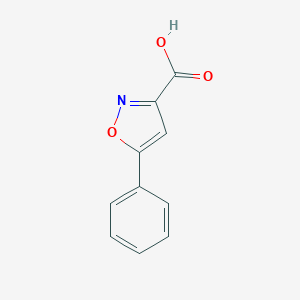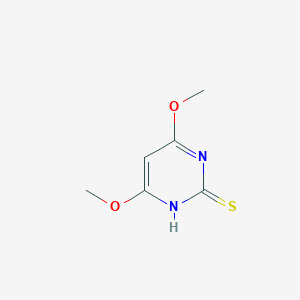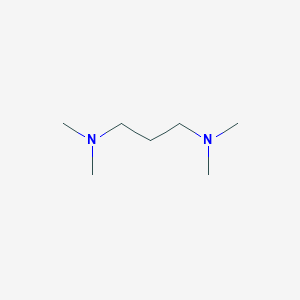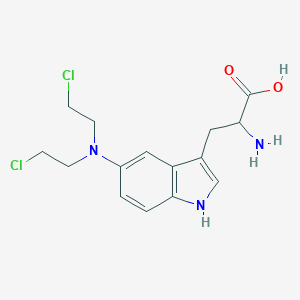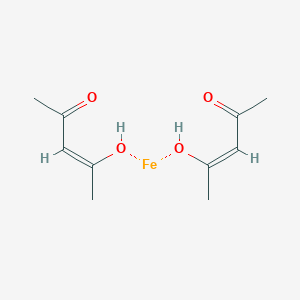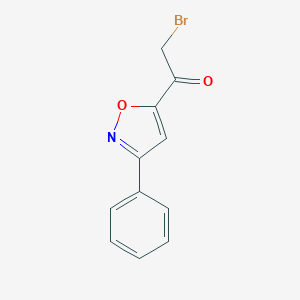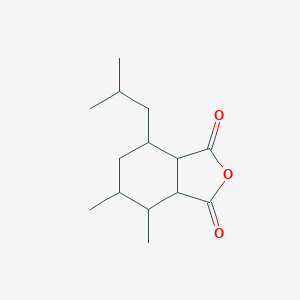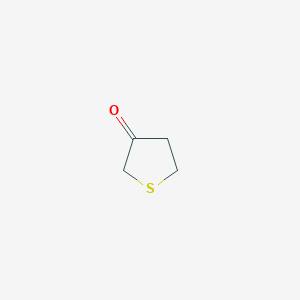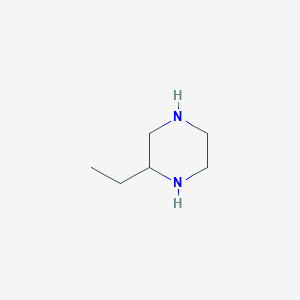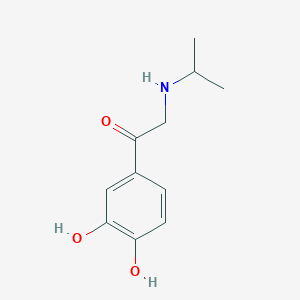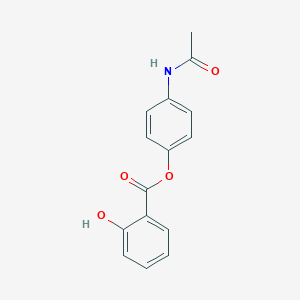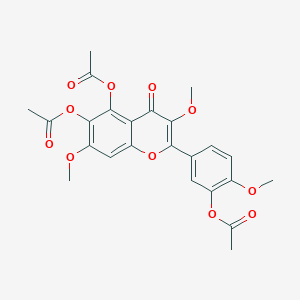
Flavone, 3',5,6-trihydroxy-3,4',7-trimethoxy-, triacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Flavonoids are a group of plant-derived compounds that have been extensively studied for their potential health benefits. Among them, Flavone, 3',5,6-trihydroxy-3,4',7-trimethoxy-, triacetate (FTTA) is a flavonoid that has gained attention due to its various biological activities.
Mécanisme D'action
The mechanism of action of Flavone, 3',5,6-trihydroxy-3,4',7-trimethoxy-, triacetate is not fully understood. However, it has been suggested that Flavone, 3',5,6-trihydroxy-3,4',7-trimethoxy-, triacetate exerts its biological effects through the inhibition of various enzymes and signaling pathways. Flavone, 3',5,6-trihydroxy-3,4',7-trimethoxy-, triacetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. Flavone, 3',5,6-trihydroxy-3,4',7-trimethoxy-, triacetate has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling pathways.
Effets Biochimiques Et Physiologiques
Flavone, 3',5,6-trihydroxy-3,4',7-trimethoxy-, triacetate has been shown to possess various biochemical and physiological effects. It has been found to possess anti-inflammatory properties by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. Flavone, 3',5,6-trihydroxy-3,4',7-trimethoxy-, triacetate has also been found to have anti-cancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells. Flavone, 3',5,6-trihydroxy-3,4',7-trimethoxy-, triacetate has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
Flavone, 3',5,6-trihydroxy-3,4',7-trimethoxy-, triacetate has several advantages for use in lab experiments. It is a natural compound that can be easily synthesized from plant extracts. Flavone, 3',5,6-trihydroxy-3,4',7-trimethoxy-, triacetate has been extensively studied for its biological activities, and its mechanism of action is well understood. However, there are also some limitations to using Flavone, 3',5,6-trihydroxy-3,4',7-trimethoxy-, triacetate in lab experiments. Flavone, 3',5,6-trihydroxy-3,4',7-trimethoxy-, triacetate is a relatively complex compound, and its synthesis can be time-consuming and expensive. Additionally, the effects of Flavone, 3',5,6-trihydroxy-3,4',7-trimethoxy-, triacetate may vary depending on the concentration used and the experimental conditions.
Orientations Futures
There are several future directions for research on Flavone, 3',5,6-trihydroxy-3,4',7-trimethoxy-, triacetate. One area of research could be to investigate the potential use of Flavone, 3',5,6-trihydroxy-3,4',7-trimethoxy-, triacetate as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research could be to investigate the potential use of Flavone, 3',5,6-trihydroxy-3,4',7-trimethoxy-, triacetate as a natural anti-inflammatory agent. Further studies could also be conducted to investigate the effects of Flavone, 3',5,6-trihydroxy-3,4',7-trimethoxy-, triacetate on different types of cancer cells and to determine the optimal concentration and conditions for its use. Additionally, more research could be conducted to investigate the potential side effects of Flavone, 3',5,6-trihydroxy-3,4',7-trimethoxy-, triacetate and its safety for human use.
Conclusion:
In conclusion, Flavone, 3',5,6-trihydroxy-3,4',7-trimethoxy-, triacetate is a flavonoid compound that has gained attention due to its various biological activities. It has been found to possess anti-inflammatory, anti-cancer, and neuroprotective properties. Flavone, 3',5,6-trihydroxy-3,4',7-trimethoxy-, triacetate can be synthesized from plant extracts and has potential therapeutic applications. Further research is needed to fully understand the mechanism of action of Flavone, 3',5,6-trihydroxy-3,4',7-trimethoxy-, triacetate and to investigate its potential use as a treatment for various diseases.
Méthodes De Synthèse
Flavone, 3',5,6-trihydroxy-3,4',7-trimethoxy-, triacetate can be synthesized from the plant extract of Epimedium brevicornum Maxim. The synthesis method involves the extraction of the plant material with ethanol, followed by purification and isolation of the compound using column chromatography. The final product is obtained by acetylation of the purified compound.
Applications De Recherche Scientifique
Flavone, 3',5,6-trihydroxy-3,4',7-trimethoxy-, triacetate has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties. Flavone, 3',5,6-trihydroxy-3,4',7-trimethoxy-, triacetate has also been shown to have neuroprotective effects and can be used as a potential treatment for neurodegenerative diseases.
Propriétés
Numéro CAS |
14397-72-9 |
|---|---|
Nom du produit |
Flavone, 3',5,6-trihydroxy-3,4',7-trimethoxy-, triacetate |
Formule moléculaire |
C24H22O11 |
Poids moléculaire |
486.4 g/mol |
Nom IUPAC |
[5-(5,6-diacetyloxy-3,7-dimethoxy-4-oxochromen-2-yl)-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C24H22O11/c1-11(25)32-16-9-14(7-8-15(16)29-4)21-24(31-6)20(28)19-17(35-21)10-18(30-5)22(33-12(2)26)23(19)34-13(3)27/h7-10H,1-6H3 |
Clé InChI |
BSHWDLAHDRVXJN-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC(=O)C)OC(=O)C)OC)OC |
SMILES canonique |
CC(=O)OC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC(=O)C)OC(=O)C)OC)OC |
Synonymes |
5,6-Bis(acetyloxy)-2-[3-(acetyloxy)-4-methoxyphenyl]-3,7-dimethoxy-4H-1-benzopyran-4-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



